N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like hydrochloric acid (HCl) and bromine (Br2) at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and halogens (Cl2, Br2). The reactions are typically carried out under controlled temperatures and in the presence of solvents like DCM or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Agriculture: It exhibits nematocidal and antifungal activities, making it a potential candidate for use in agricultural pesticides.
Materials Science: The unique structural properties of oxadiazoles make them suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell death . In agricultural applications, it may disrupt the metabolic processes of nematodes and fungi, resulting in their elimination .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide include other oxadiazole derivatives, such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a phenoxyacetamide moiety enhances its potential for various applications, distinguishing it from other oxadiazole derivatives .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-7-9-14(10-8-13)19-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLXLOZVORVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.